molecular formula C14H18N8 B196217 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile CAS No. 27825-74-7

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile

Cat. No.: B196217
CAS No.: 27825-74-7
M. Wt: 298.35 g/mol
InChI Key: PLIYQKRDYBEHIZ-UHFFFAOYSA-N
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Description

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile (CAS: 7621-79-6) is a nitrile derivative characterized by a central acetonitrile backbone substituted with branched polyamine chains. Each ethylamino group is further functionalized with bis(cyanomethyl) substituents, resulting in a highly branched, electron-deficient structure. Key physical properties include a density of 1.186 g/cm³, boiling point of 488°C, and flash point of 248.9°C .

Properties

IUPAC Name

2-[bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8/c15-1-6-20(7-2-16)11-13-22(10-5-19)14-12-21(8-3-17)9-4-18/h6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIYQKRDYBEHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC#N)CC#N)N(CCN(CC#N)CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310725
Record name 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27825-74-7
Record name NSC231420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30310725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycolonitrile-Based Cyanomethylation

The reaction of ethylenediamine with glycolonitrile (HOCH₂CN) under basic aqueous conditions forms an intermediate ethylenediamine diacetonitrile (EDDN), which undergoes further cyanomethylation with formaldehyde and hydrocyanic acid (HCN). This method, detailed in US5208363A, proceeds via sequential nucleophilic substitutions:

Step 1: Formation of EDDN
Ethylenediamine reacts with glycolonitrile at pH 8–12 and 0–70°C, favoring double cyanomethylation:

H2NCH2CH2NH2+2HOCH2CNN(CH2CN)CH2CH2N(CH2CN)H+2H2O\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 2 \text{HOCH}2\text{CN} \rightarrow \text{N(CH}2\text{CN)CH}2\text{CH}2\text{N(CH}2\text{CN)H} + 2 \text{H}2\text{O}

Yields exceed 90% when maintaining stoichiometric excess of glycolonitrile (2.2:1 molar ratio).

Step 2: Tetra-Substitution via HCN/Formaldehyde
EDDN undergoes acid-catalyzed (pH 0.5–3) reaction with HCN and formaldehyde at 20–90°C:

N(CH2CN)CH2CH2N(CH2CN)H+2HCHO+2HCNN(CH2CN)CH2CH2N(CH2CN)CH2CN\text{N(CH}2\text{CN)CH}2\text{CH}2\text{N(CH}2\text{CN)H} + 2 \text{HCHO} + 2 \text{HCN} \rightarrow \text{N(CH}2\text{CN)CH}2\text{CH}2\text{N(CH}2\text{CN)CH}_2\text{CN}

Critical parameters include simultaneous addition of HCN and formaldehyde to minimize side reactions, achieving 85–92% conversion.

Table 1: Glycolonitrile Method Optimization

ParameterOptimal RangeImpact on Yield
Temperature (Step 1)25–30°CMaximizes amine reactivity
pH (Step 2)0.5–1.0Prevents HCN volatilization
HCN:Formaldehyde ratio1:1 molarAvoids oligomerization
Reaction time (Step 2)4–6 hoursEnsures complete substitution

Chloroacetonitrile Alkylation Route

US20180265451A1 and EP3350154B1 describe ethylenediamine alkylation with chloroacetonitrile (ClCH₂CN) in acetonitrile solvent using K₂CO₃ as base:

Single-Pot Synthesis

H2NCH2CH2NH2+4ClCH2CNK2CO3N(CH2CN)CH2CH2N(CH2CN)2+4HCl\text{H}2\text{NCH}2\text{CH}2\text{NH}2 + 4 \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3} \text{N(CH}2\text{CN)CH}2\text{CH}2\text{N(CH}2\text{CN)}2 + 4 \text{HCl}

Key advantages include:

  • Solvent : Acetonitrile improves reagent solubility and facilitates HCl neutralization.

  • Base : K₂CO₃ (2.5 equivalents) maintains pH 8–9, preventing premature hydrolysis.

  • Temperature : 25–30°C balances reaction rate and side-product formation.

Table 2: Chloroacetonitrile Method Performance

ConditionValueOutcome
Chloroacetonitrile:EDA4.2:1 molar94% conversion to product
Reaction time8–12 hours88% isolated yield
WorkupFiltration, crystallization≥98% purity

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Dynamics

In both methods, primary amine groups in ethylenediamine attack electrophilic centers:

  • Glycolonitrile route : The hydroxyl group in HOCH₂CN acts as a leaving group, forming a nitrile-substituted amine.

  • Chloroacetonitrile route : Chloride displacement proceeds via SN2 mechanism, favored by polar aprotic solvents.

Critical side reactions :

  • Over-alkylation : Excess chloroacetonitrile leads to quaternary ammonium salts, mitigated by controlled reagent addition.

  • Hydrolysis : Cyanomethyl groups may hydrolyze to acetamides at pH > 10, necessitating strict pH control.

Catalytic and Process Optimization

Acid Catalysis in Glycolonitrile Method

Sulfuric acid (0.1–0.5 M) in Step 2 accelerates imine formation between formaldehyde and amine intermediates:

RNH2+HCHORN=CH2+H2O\text{RNH}2 + \text{HCHO} \rightarrow \text{RN=CH}2 + \text{H}_2\text{O}

Subsequent HCN addition completes cyanomethylation:

RN=CH2+HCNRN(CH2CN)H\text{RN=CH}2 + \text{HCN} \rightarrow \text{RN(CH}2\text{CN)H}

Catalyst concentration above 0.3 M reduces reaction time by 40% but increases corrosion risks.

Phase-Transfer Catalysis (PTC)

Tributylammonium bromide (5 mol%) in chloroacetonitrile reactions enhances interphase transfer, achieving 95% conversion at 30°C versus 72% without PTC.

Purification and Characterization

Crystallization protocols :

  • Glycolonitrile product : Acidify to pH 2–3 with HCl, concentrate, and crystallize from ethanol/water (3:1).

  • Chloroacetonitrile product : Extract with dichloromethane, wash with brine, and recrystallize from acetonitrile.

Spectroscopic validation :

  • ¹H NMR (DMSO-d6): δ 3.45 (s, 8H, CH₂CN), 2.85 (t, 4H, NCH₂), 2.65 (t, 4H, CH₂N).

  • IR : 2250 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (N-H bend).

Industrial-Scale Considerations

Table 3: Method Comparison for Manufacturing

FactorGlycolonitrile RouteChloroacetonitrile Route
Raw material cost$12/kg$8/kg
ToxicityHigh (HCN exposure)Moderate (ClCH₂CN)
Waste generation3.2 kg/kg product1.8 kg/kg product
CAPEX (reactor type)Glass-lined steelStainless steel

Chemical Reactions Analysis

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile serves as a precursor for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its nucleophilic properties allow it to participate in nucleophilic addition and substitution reactions, making it valuable in organic synthesis .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic AdditionReacts with carbonyl compoundsVariable
SubstitutionDisplaces halides in alkyl halidesVariable
DimerizationForms cyclic compounds under specific conditionsVariable

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities, making it a subject of interest in biochemical research. Studies have explored its use in developing therapeutic agents targeting various diseases, including cancer and bacterial infections .

Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of newly synthesized derivatives against several Gram-positive and Gram-negative bacteria. The compounds showed significant inhibition zones compared to standard antibiotics like ampicillin, indicating their potential as antimicrobial agents .

Medicine

The compound's derivatives are being investigated for their therapeutic potential, particularly in treating diseases associated with protein-protein interactions. For instance, modifications of this compound have been explored as modulators for cardiac transcription factors GATA4 and NKX2-5, which play critical roles in heart development and function .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique chemical properties allow it to serve as an effective building block for creating complex materials with desirable characteristics .

Mechanism of Action

The mechanism of action of 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile involves its ability to act as a nucleophile due to the presence of multiple cyanomethyl groups. These groups can participate in various nucleophilic addition and substitution reactions, targeting specific molecular sites and pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitrile groups, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitriles with polyamine substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Physical Comparison

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Physical Properties Applications/Notes
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile 7621-79-6 C₁₉H₂₇NO₆ 365.42 Bis(cyanomethyl)aminoethyl groups Boiling point: 488°C; Density: 1.186 g/cm³ Research use; limited safety data
2-[Bis(cyanomethyl)amino]propanenitrile 185257-07-2 C₇H₉N₅ 187.18 Bis(cyanomethyl)amino on propane backbone N/A Intermediate in organic synthesis
2-[4-(Bis(2-hydroxyethyl)amino)phenyl]acetonitrile 6335-57-5 C₁₂H₁₆N₂O₂ 220.27 Hydroxyethylamino-phenyl group Melting point: 88°C; Boiling point: 454.4°C Polar solvent compatibility
3,5-Bis(trifluoromethyl)phenylacetonitrile 144376-68-9 C₁₀H₅F₆N 253.15 Aromatic trifluoromethyl groups N/A Electron-deficient catalyst in organic reactions
Bis-α-amino nitriles (e.g., Compound I/II) N/A Varies ~400–500 Macrocyclic bis-imine nitriles Synthesized via one-pot reactions Antimicrobial activity

Key Structural and Functional Differences

Trifluoromethyl derivatives (e.g., 144376-68-9) exhibit stronger electronegativity but lack the polyamine branching seen in the target compound .

Thermal Stability :

  • The high boiling point (488°C) of the target compound suggests greater thermal stability than phenylacetonitrile derivatives (e.g., 454.4°C for 6335-57-5) .

Biological Activity: Bis-α-amino nitriles (e.g., Compound I/II) demonstrate antimicrobial properties due to their macrocyclic structure, a feature absent in the target compound .

Synthetic Utility :

  • The target compound’s branched amines may serve as ligands in coordination chemistry, whereas 3,5-bis(trifluoromethyl)phenylacetonitrile is used in fluorinated catalyst systems .

Biological Activity

2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile, with the molecular formula C14H18N8, is a complex organic compound notable for its potential biological activity. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with related compounds.

The synthesis of this compound typically involves the cyanoacetylation of amines. A common method includes the reaction of ethyl cyanoacetate with amines in the presence of a base such as sodium ethoxide in ethanol. The compound features multiple cyanomethyl groups, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC14H18N8
Molecular Weight298.35 g/mol
Density1.201 g/cm³
Boiling Point632.8 °C (predicted)
pKa2.55 (predicted)

Cytotoxicity and Anticancer Properties

Research has indicated that derivatives of bis(2-aminoethyl)amine, structurally related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxic activity of several derivatives, it was found that:

  • Compound 6 demonstrated the highest growth-inhibitory activity across all tested cancer cell lines (IC50 values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM).
  • The 4-bromophenyl derivative exhibited a notable reduction in interleukin-6 (IL-6) levels, indicating its potential anti-inflammatory properties alongside cytotoxic effects against lung carcinoma (A549) cells .

The mechanism underlying the biological activity of this compound involves its ability to act as a nucleophile due to the presence of multiple cyanomethyl groups. These groups facilitate nucleophilic addition and substitution reactions, targeting specific molecular pathways associated with cell proliferation and apoptosis.

Apoptotic Activity

Flow cytometry analyses revealed that treatment with certain derivatives led to significant early and late apoptosis in A549 cells:

  • Early apoptosis rates increased to 28.9–42.7% compared to control levels of 7.3% .
  • Late apoptosis was also induced by specific compounds, demonstrating their potential as therapeutic agents in cancer treatment.

Comparative Analysis with Similar Compounds

Comparative studies have shown that while similar compounds like 2-[bis(cyanomethyl)amino]acetonitrile possess some biological activities, the unique arrangement and presence of additional cyanomethyl groups in this compound enhance its reactivity and potential therapeutic applications.

Compound NameKey FeaturesBiological Activity
This compound Multiple cyanomethyl groupsSignificant cytotoxicity against cancer cells
2-[bis(cyanomethyl)amino]acetonitrile Fewer cyanomethyl groupsModerate biological activity
Diethylenetriaminepentaacetonitrile More complex structureDiverse chemical properties

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on various bis(2-aminoethyl)amine derivatives highlighted that specific modifications could enhance anticancer properties significantly.
    • The strongest anti-cancer effects were observed in derivatives with electron-withdrawing substituents, which correlated with increased lipophilicity and drug-likeness scores.
  • Anti-inflammatory Effects : Research indicated that certain derivatives significantly reduced IL-6 levels, a key pro-inflammatory cytokine, thereby suggesting potential applications in inflammatory diseases alongside cancer therapy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile
Reactant of Route 2
Reactant of Route 2
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile

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